molecular formula C8H10N2O2 B1296582 2-(1-Phenylhydrazinyl)acetic acid CAS No. 4408-70-2

2-(1-Phenylhydrazinyl)acetic acid

Cat. No. B1296582
CAS RN: 4408-70-2
M. Wt: 166.18 g/mol
InChI Key: AWPUZQSFPGSJPM-UHFFFAOYSA-N
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Description

2-(1-Phenylhydrazinyl)acetic acid is a chemical compound with the molecular formula C8H10N2O2 . It appears as a colorless prism or white solid . The compound is canonicalized with a complexity of 155, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .


Molecular Structure Analysis

The molecular structure of 2-(1-Phenylhydrazinyl)acetic acid consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 166.074227566 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1-Phenylhydrazinyl)acetic acid are not detailed in the literature, organic acids like it can be analyzed using Ion Suppression Chromatography at low pH using Reversed Phase Liquid Chromatography columns and Diode Array Detection .


Physical And Chemical Properties Analysis

2-(1-Phenylhydrazinyl)acetic acid has a molecular weight of 166.18 g/mol . It has a topological polar surface area of 61.4 Ų and a heavy atom count of 12 .

Scientific Research Applications

Chemical Reactions and Synthesis

2-(1-Phenylhydrazinyl)acetic acid is involved in various chemical reactions and synthesis processes. For instance, its esters reacted with phenylhydrazine, leading to regioselective additions and yielding specific products like (2-oxo-2,3-dihydro-1H-indol-3-yl)(2-phenylhydrazino)acetic acids esters, highlighting its utility in synthetic organic chemistry (Koz’minykh et al., 2007). Additionally, its involvement in the condensation process with β-aroylpropionic acids in ethanol affords specific N-(2-phenyl-1,8-naphthyridine-3-carbonyl)-β-aroylpropionic acid hydrazones, further showcasing its role in complex chemical synthesis and potential applications in medicinal chemistry (Mogilaiah & Kankaiah, 2003).

Biological and Medical Research

The compound has been used in the synthesis and characterization of metal complexes with potential antibacterial and antifungal activities. Specific metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid with Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ ions were studied, offering insights into its applications in the development of novel antimicrobial agents (Hussien et al., 2017). The antibacterial activity of 2-(2-Hydroxy phenylimino) Acetic Acid against various pathogenic bacteria was also investigated, indicating its potential use in antimicrobial treatment strategies (Ewadh et al., 2013).

Analytical Chemistry

Phenyl acetic acid, related to 2-(1-Phenylhydrazinyl)acetic acid, has been identified as a critical metabolite for the gas chromatographic-mass spectrometric determination in human blood, reflecting its importance in biomedical research and diagnostics (Mangani et al., 2004).

properties

IUPAC Name

2-(N-aminoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10(6-8(11)12)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUZQSFPGSJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306130
Record name (1-Phenylhydrazinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenylhydrazinyl)acetic acid

CAS RN

4408-70-2
Record name 4408-70-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Phenylhydrazinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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